2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC15308482
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)18(23(26)29-20(22)12-14)13-21(25)24-10-9-16-5-7-17(27-3)8-6-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25) |
| Standard InChI Key | MUKBJTWDYFPNBM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)OC)C)C(=C1)OC |
Introduction
The compound 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic molecule belonging to the class of chromen-2-one derivatives. It features a chromenone structure with a methoxy group and dimethyl substituents, which contribute to its unique chemical properties. The presence of an acetamide linkage enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method might include the following steps:
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Starting Materials: The synthesis could begin with a chromenone derivative, such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, which undergoes various modifications.
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Reaction Conditions: The reaction might involve the use of solvents like acetonitrile (MeCN) and catalysts or reagents such as arylglyoxals and Meldrum's acid, similar to other chromenone syntheses .
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Purification: The final product would be purified using techniques such as chromatography to achieve high purity.
Biological Activities and Applications
Research indicates that compounds similar to 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit various biological activities, including potential interactions with enzymes or receptors critical for cellular functions. The exact mechanisms of action are still under investigation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1H-indol-3-yl)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino]propanoic acid | Contains an indole moiety | Anticancer activity |
| N-(4-chlorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-chromen-3-yl)acetamide | Chlorobenzyl substitution | Antimicrobial properties |
| 5-Methoxyflavone derivatives | Flavonoid backbone | Antioxidant activity |
Potential Applications
The unique properties of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide make it suitable for various applications, including medicinal chemistry and potentially material science due to its fluorescent properties.
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